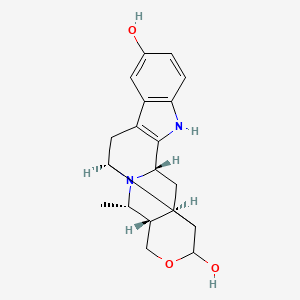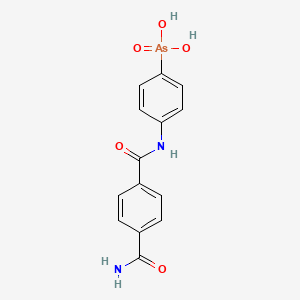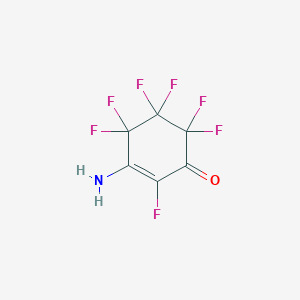
Dibutyl ethenylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl ethenylphosphonate is an organophosphorus compound with the chemical formula C12H27O3P. It is a colorless liquid that is used in various industrial applications due to its unique chemical properties. This compound is known for its role as a plasticizer, which helps to increase the flexibility and durability of plastics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibutyl ethenylphosphonate can be synthesized through the reaction of phosphorus trichloride with butanol and ethenyl alcohol. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid produced during the reaction. The general reaction scheme is as follows:
PCl3+2C4H9OH+C2H3OH→(C4H9O)2P(O)C2H3+3HCl
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the molar ratios of the reactants. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Dibutyl ethenylphosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ethenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids and their esters.
Reduction: Phosphine oxides and phosphines.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dibutyl ethenylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: It is studied for its potential use in enzyme inhibition and as a probe for studying biological pathways involving phosphorus-containing compounds.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used as a plasticizer in the production of flexible plastics and as a flame retardant in various materials.
Mecanismo De Acción
The mechanism by which dibutyl ethenylphosphonate exerts its effects involves its ability to interact with various molecular targets. It can form stable complexes with metal ions, which can then interact with enzymes and other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The compound’s ability to form stable complexes also makes it useful in drug delivery, as it can protect drugs from degradation and enhance their bioavailability.
Comparación Con Compuestos Similares
Dibutyl ethenylphosphonate is similar to other organophosphorus compounds such as:
Dibutyl phthalate: Used as a plasticizer but has different chemical properties and applications.
Diisobutyl phthalate: Another plasticizer with similar uses but different chemical structure.
Di(2-ethylhexyl)phosphoric acid: Used in solvent extraction and has different chemical properties.
Propiedades
Número CAS |
682-76-8 |
|---|---|
Fórmula molecular |
C10H21O3P |
Peso molecular |
220.25 g/mol |
Nombre IUPAC |
1-[butoxy(ethenyl)phosphoryl]oxybutane |
InChI |
InChI=1S/C10H21O3P/c1-4-7-9-12-14(11,6-3)13-10-8-5-2/h6H,3-5,7-10H2,1-2H3 |
Clave InChI |
WAHXDGYCAZAQPZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP(=O)(C=C)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


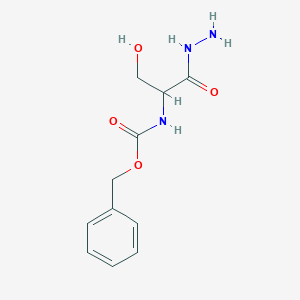

![(3Z)-3-[(4-methylphenyl)methylidene]-1-benzofuran-2-one](/img/structure/B14746250.png)
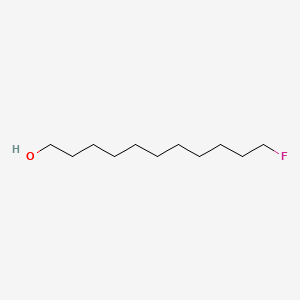

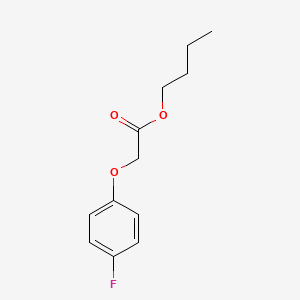


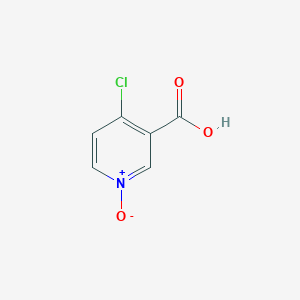
![N-[3-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B14746282.png)
